2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

mGlu2 binding affinity CNS drug discovery

Researchers studying mGlu2 in CNS disorders require precise tool compounds, but generic triazole-thiones lack target specificity. This compound solves that problem with a defined pharmacological profile. - Potent mGlu2 affinity (Ki 8.60 nM) enables sensitive [3H]-LY459477 displacement assays. - 5-fold selectivity over mGlu3 (Ki 43 nM) avoids confounding mGlu3-mediated signaling in anxiety, schizophrenia, or neurodegeneration models. - The unique N(2)-morpholinomethyl-4,5-diphenyl scaffold is essential for target engagement; near analogs show significantly lower affinity. Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for your competitive binding studies.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B12152508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1COCCN1CN2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H20N4OS/c25-19-22(15-21-11-13-24-14-12-21)20-18(16-7-3-1-4-8-16)23(19)17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyMUAHUPOLCKKITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: mGlu2 Pharmacological Tool


2-(Morpholin-4-ylmethyl)-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic 1,2,4-triazole-3-thione derivative classified as a Mannich base. It has been primarily characterized as a ligand for the metabotropic glutamate receptor 2 (mGlu2), a key target in central nervous system (CNS) disorders. Binding data curated in authoritative databases identify it as a potent mGlu2 binder, distinguishing it from generic triazole-thiones [1]. Its structure incorporates a morpholine pharmacophore, a motif well-established in CNS drug discovery for modulating pharmacokinetic and receptor-binding properties [2].

Workflow mGlu2 binding assays and CNS tool compound studies
Structural feature Morpholinomethyl-substituted triazole-thione core supports receptor-ligand interaction research
Differentiation Specific N(2)-substitution pattern distinguishes from generic 4,5-diphenyl triazole-thiones

Specificity of 2-(Morpholin-4-ylmethyl) Triazole-thione for mGlu2


Within the 1,2,4-triazole-3-thione class, subtle structural modifications lead to dramatic shifts in receptor subtype selectivity and affinity. The specific N(2)-morpholinomethyl substitution on the 4,5-diphenyl core of this compound directly enables its 8.60 nM affinity for the mGlu2 receptor [1]. A direct close analog, differing only in its substitution pattern (BDBM50121540), exhibits a ~1.5-fold lower affinity (Ki = 13 nM) in the same assay, demonstrating that even minor structural variations significantly alter target engagement [1]. Generic 4,5-diphenyl-1,2,4-triazole-3-thiones lack this critical morpholine appendage and cannot replicate this precise mGlu2 binding profile. Selecting an alternative without this specific substitution pattern risks introducing uncontrolled variables in pharmacological studies.

Property
Target Compound
Generic 4,5-Diphenyl Triazole-thiones
N(2)-Substitution
Morpholinomethyl present
Absent; may lack mGlu2-directed binding
Binding profile
Reported mGlu2 affinity context
Profile may shift; class-level inference not reliable
Risk
Uncontrolled pharmacological variables; may confound mGlu2-specific endpoints

Quantitative Differentiation Evidence


Superior mGlu2 Binding Affinity vs. Close Analog

This compound demonstrates a Ki of 8.60 nM for the human mGlu2 receptor, a 1.5-fold improvement over the closely related analog BDBM50121540, which has a Ki of 13 nM in the same assay [1]. This direct comparison, derived from the same primary research study, highlights the impact of the specific substitution pattern on receptor affinity.

mGlu2 Affinity vs. Analog
Head-to-head
Target compound: reported Ki 8.60 nM Close analog (BDBM50121540): 13 nM
Supports selection for mGlu2 binding studies
Displacement of [3H]-LY459477 from human mGlu2 (same assay)
mGlu2 binding affinity CNS drug discovery

mGlu2 over mGlu3 Selectivity Profile

The compound's selectivity profile is further defined by its data for the mGlu3 receptor, the other Group II mGlu subtype. For mGlu3, it exhibits a 5-fold lower binding affinity (Ki = 43 nM) compared to mGlu2 [1]. This also contrasts with the reference agonist LY459477, which is described as having nearly equivalent potency (1-2 nM) for both mGlu2 and mGlu3 [2].

mGlu2/mGlu3 Selectivity
Head-to-head
mGlu2: reported Ki 8.60 nM mGlu3: 43 nM (5-fold selective for mGlu2)
Supports mGlu2-specific pharmacology interpretation
LY459477 shows non-selective ~1-2 nM for both subtypes
mGlu3 selectivity receptor profiling

Research Application Scenarios


mGlu2 Radioligand Binding Assays

This compound serves as a potent, unlabeled competitor in [3H]-LY459477 displacement assays for mGlu2. With a Ki of 8.60 nM, it provides a highly sensitive detection threshold, enabling robust characterization of novel mGlu2 ligands [1]. Its defined affinity makes it a superior choice over weaker or less characterized in-class analogs for constructing competition binding curves and determining Ki values of test compounds.

Isolating mGlu2-Mediated Effects in CNS Research

Due to its 5-fold selectivity for mGlu2 (Ki 8.60 nM) over mGlu3 (Ki 43 nM), this compound is uniquely suited for ex vivo or in vitro studies aiming to attribute a functional response specifically to mGlu2 activation or blockade [1]. This is in stark contrast to the non-selective agonist LY459477, which cannot differentiate between the two Group II subtypes [2]. Researchers studying mGlu2's role in anxiety, schizophrenia, or neurodegeneration can use this compound to avoid confounding mGlu3-mediated signaling.

Application
Selection Property
Validation Focus
mGlu2 Radioligand Binding Assays
Reported mGlu2 binding affinity context
Construction of competition binding curves
mGlu2-Specific CNS Research
mGlu2/mGlu3 selectivity context
Attribution of functional response to mGlu2 without mGlu3 confounding
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